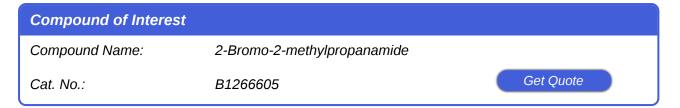


# "2-Bromo-2-methylpropanamide" for beginners in organic synthesis

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An In-depth Technical Guide to **2-Bromo-2-methylpropanamide** for Organic Synthesis

This guide provides a comprehensive overview of **2-bromo-2-methylpropanamide**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and drug development professionals who are new to the handling and application of this compound. This document covers its chemical properties, detailed synthesis protocols, and its role in various synthetic transformations, with a focus on practical laboratory applications.

# **Chemical and Physical Properties**

**2-Bromo-2-methylpropanamide**, also known as 2-bromoisobutyramide, is a white solid at room temperature.[1][2] Its structure features a tertiary bromide, which influences its reactivity, making it a useful building block in the synthesis of more complex molecules. A summary of its key physical and chemical properties is presented in the table below.

Table 1: Physical and Chemical Properties of 2-Bromo-2-methylpropanamide



Property	Value	Source
Molecular Formula	C4H8BrNO	[1][3]
Molecular Weight	166.02 g/mol	[1][4]
Melting Point	145-149 °C	[1]
Boiling Point	240 °C at 760 mmHg	[1]
Appearance	White solid	[1][2]
CAS Number	7462-74-0	[1][3]

# **Spectroscopic Data**

Spectroscopic data is crucial for the identification and characterization of **2-bromo-2-methylpropanamide**. The following table summarizes typical spectroscopic information for this compound.

Table 2: Spectroscopic Data of 2-Bromo-2-methylpropanamide



Technique	Data	Source
<sup>1</sup> H NMR	Due to the symmetrical structure, the six methyl protons would likely appear as a singlet. The two amide protons would also appear as a singlet, though its chemical shift can be variable.	[5]
<sup>13</sup> C NMR	Three distinct carbon signals would be expected: one for the two equivalent methyl carbons, one for the quaternary carbon attached to the bromine, and one for the carbonyl carbon of the amide.	[5]
Mass Spec (m/z)	The molecular ion peak would appear as a doublet with approximately equal intensity around m/z 165 and 167, which is characteristic of the presence of bromine isotopes (79Br and 81Br).	[5]
IR Spectroscopy	Characteristic peaks would include N-H stretching of the primary amide (around 3400-3200 cm <sup>-1</sup> ), C=O stretching of the amide (around 1650 cm <sup>-1</sup> ), and C-Br stretching.	[4]

# **Synthesis of 2-Bromo-2-methylpropanamide**

The most common and straightforward synthesis of **2-bromo-2-methylpropanamide** involves the reaction of 2-bromo-2-methylpropanoyl bromide with aqueous ammonia.[1][3] This is an example of a nucleophilic acyl substitution reaction.



### **General Reaction Scheme**

Caption: Synthesis of **2-Bromo-2-methylpropanamide**.

## **Detailed Experimental Protocol**

This protocol is adapted from established literature procedures.[1][3]

#### Materials:

- · 2-Bromo-2-methylpropanoyl bromide
- Concentrated aqueous ammonia (25-28%)
- Hexane or light petroleum ether
- Ice
- Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, Buchner funnel)
- Magnetic stirrer

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-2-methylpropanoyl bromide (1.0 eq) in hexane (or light petroleum ether).
- Cool the solution to 0 °C in an ice bath.
- While stirring vigorously, add concentrated aqueous ammonia (1.2-1.5 eq) dropwise via a dropping funnel. The internal temperature should be maintained below 15 °C.[1]
- A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes after the addition is complete.[1]
- Filter the white solid using a Buchner funnel and wash it several times with ice-cold water.[1]
- The crude product can be recrystallized from a suitable solvent such as ethanol or chloroform to yield pure 2-bromo-2-methylpropanamide as white needles.[1]



Yields: Reported yields for this synthesis are typically high, often in the range of 76-96%.[1][3]

# Applications in Organic Synthesis and Drug Development

**2-Bromo-2-methylpropanamide** serves as a valuable intermediate in various organic syntheses and has applications in the pharmaceutical industry.

## **Role as a Synthetic Intermediate**

The presence of a tertiary bromide makes **2-bromo-2-methylpropanamide** a useful precursor for the introduction of the 2-amido-2-methylpropyl group into molecules. It can undergo nucleophilic substitution reactions, although the sterically hindered tertiary carbon can make SN2 reactions challenging.

## **Use in Drug Discovery**

While specific examples of drugs directly synthesized from **2-bromo-2-methylpropanamide** are not abundant in publicly available literature, its structural motif is of interest in medicinal chemistry. The related compound, 2-bromo-2-methylpropionic acid, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] The amide functionality in **2-bromo-2-methylpropanamide** can participate in hydrogen bonding, which is a crucial interaction in drug-receptor binding. The benzenesulfonamide scaffold, which can be synthesized from related bromo-compounds, is a well-established pharmacophore in a wide range of drugs.[6]

The general workflow for utilizing such intermediates in drug discovery is outlined below.





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Caption: Drug Discovery Workflow.

## Safety and Handling

**2-Bromo-2-methylpropanamide** is classified as toxic if swallowed.[1][4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information

Hazard Statement	Precautionary Statements	Source
H301: Toxic if swallowed	P264, P270, P301+P310, P321, P330, P405, P501	[1]

### In case of exposure:

• Skin contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[8]



- Eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[8]
- Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[8]
- Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Call a physician or poison control center immediately.[8]

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[8]

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

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